Anti-Proliferative Potency Against Gallium-Resistant Lung Adenocarcinoma: 80-Fold Superiority Over Gallium Acetylacetonate Baseline
Compound 5476423—the MeSH-designated identifier for this pyrazolyl-quinoline entity—was identified as a lead in a virtual screening campaign targeting the AXL kinase homology model. In anti-proliferative assays using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 exhibited an 80-fold increase in potency relative to the gallium acetylacetonate (GaAcAc) control. In contrast, the co-identified lead compound 7919469 achieved only a 13-fold potency increase over the same GaAcAc baseline. The absolute IC50 ratio between the two leads was therefore approximately 6.2:1 in favor of compound 5476423. Additionally, co-treatment of R-cells with GaAcAc and compound 5476423 enhanced GaAcAc efficacy by 2-fold, compared to only 1.2-fold enhancement with compound 7919469. Treatment with compound 5476423 also significantly suppressed the elevated AXL protein expression observed in R-cells relative to gallium-sensitive (S) cells [1].
| Evidence Dimension | Anti-proliferative potency (fold increase over GaAcAc baseline) in gallium-resistant A549 R-cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; 2-fold enhancement of GaAcAc efficacy upon co-treatment |
| Comparator Or Baseline | Compound 7919469: 13-fold increased potency vs. GaAcAc; 1.2-fold enhancement of GaAcAc efficacy upon co-treatment. Baseline: Gallium acetylacetonate (GaAcAc). |
| Quantified Difference | 6.2-fold superiority of target compound over intra-class lead 7919469; 80-fold superiority over GaAcAc baseline |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; virtual screening against AXL kinase homology model; anti-proliferative assay |
Why This Matters
Demonstrates that this specific compound—not the broader pyrazolyl-quinoline class—achieves the strongest potentiation over gallium-based therapy in a therapeutically relevant resistance model, making it the preferred procurement choice for AXL-pathway oncology programs.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. PMID: 25131538. View Source
